2,4,5-Trimethyl-6-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trimethyl-6-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-6-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.
Substitution Reactions:
Attachment of the Piperidine and Oxazole Groups: The piperidine and oxazole moieties can be introduced via nucleophilic substitution reactions, where the appropriate halogenated derivatives react with the pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethyl-6-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under reflux conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2,4,5-Trimethyl-6-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Biological Studies: The compound can be used to study the interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethyl-6-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the biological context but may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethylpyrimidine: Lacks the piperidine and oxazole groups, making it less complex.
6-(Piperidin-4-yl)methoxypyrimidine: Does not have the trimethyl and oxazole substitutions.
5-Methyl-1,2-oxazole: A simpler structure without the pyrimidine and piperidine components.
Uniqueness
2,4,5-Trimethyl-6-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is unique due to its combination of functional groups, which may confer specific biological activities and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C18H26N4O2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-methyl-4-[[4-[(2,5,6-trimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole |
InChI |
InChI=1S/C18H26N4O2/c1-12-13(2)20-15(4)21-18(12)23-11-16-5-7-22(8-6-16)10-17-9-19-24-14(17)3/h9,16H,5-8,10-11H2,1-4H3 |
InChI Key |
IKYDXABUJALZHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1OCC2CCN(CC2)CC3=C(ON=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.